molecular formula C24H27N3O4S B2469273 3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392255-68-4

3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2469273
CAS RN: 392255-68-4
M. Wt: 453.56
InChI Key: HWGMDNPMPZAIFB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, also known as TETP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TETP is a synthetic compound that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antiviral Activities

A study by Hebishy et al. (2020) presents a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-influenza A virus (H5N1) activities. This research highlights the potential application of such compounds in developing antiviral agents against avian influenza, with specific compounds demonstrating viral reduction rates between 85-65% (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Compound Synthesis

Kurasawa et al. (1988) have explored the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] via reactions involving 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This work contributes to the field of organic chemistry by providing insights into the synthesis of complex heterocyclic compounds, which have potential applications in pharmaceutical development (Kurasawa et al., 1988).

Photophysical and Antimicrobial Properties

Padalkar et al. (2011) have synthesized novel fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole, studying their photophysical properties. These compounds exhibit single absorption and dual emission characteristics, with thermal stability up to 200°C, suggesting their utility in fluorescent materials and sensors (Padalkar et al., 2011).

Antihyperglycemic Agents

Kees et al. (1996) describe the synthesis and evaluation of (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones as potent antihyperglycemic agents. These compounds demonstrated a significant reduction in plasma glucose levels in diabetic mice, indicating their potential as therapeutic agents for diabetes management (Kees et al., 1996).

Green Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Zhang et al. (2016) developed novel iridium(III) complexes for use in green phosphorescent OLEDs with low efficiency roll-off. These complexes, featuring oxadiazol-substituted amide ligands, demonstrated high photoluminescence quantum yields and excellent performance in OLED devices, underscoring their potential for enhancing the efficiency and stability of green OLEDs (Zhang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within the cell .

Mode of Action

It is believed that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed effects .

Biochemical Pathways

Given the structural similarity to other compounds with known anticancer activity , it is possible that it may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Based on its predicted log kow value of 250 , it is expected to have moderate lipophilicity, which could influence its absorption and distribution within the body.

Result of Action

Some studies suggest that similar compounds may have anticancer activity, potentially through the inhibition of cell growth and proliferation .

properties

IUPAC Name

3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)24(28)25-23-18-14-32-15-19(18)26-27(23)17-10-8-7-9-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGMDNPMPZAIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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